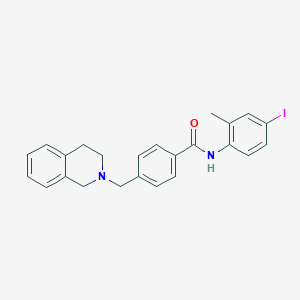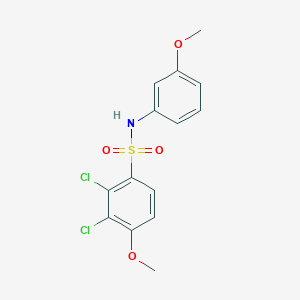![molecular formula C14H22N2O4S B296848 N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296848.png)
N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide, commonly known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways involved in immune responses. BMS-986165 is a promising drug candidate for the treatment of various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Mecanismo De Acción
BMS-986165 selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 prevents the downstream activation of STAT proteins, which are involved in the inflammatory response. This results in a reduction in the production of pro-inflammatory cytokines and a decrease in immune cell activation.
Biochemical and Physiological Effects
In preclinical studies, BMS-986165 has been shown to effectively reduce disease severity in several autoimmune disease models, including psoriasis, lupus, and inflammatory bowel disease. BMS-986165 has also been shown to reduce inflammation and improve clinical outcomes in models of graft-versus-host disease and multiple sclerosis. These effects are likely due to the inhibition of pro-inflammatory cytokine production and immune cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMS-986165 is a promising drug candidate for the treatment of autoimmune diseases. Its selective inhibition of the TYK2 enzyme offers a unique mechanism of action that may provide superior efficacy and safety compared to currently available therapies. However, as with all drug candidates, there are limitations to its use in lab experiments. For example, BMS-986165 may have off-target effects that could affect the interpretation of experimental results. Additionally, the optimal dosing and administration of BMS-986165 may vary depending on the disease being treated and the patient population.
Direcciones Futuras
There are several potential future directions for the study of BMS-986165. One area of interest is the evaluation of its safety and efficacy in clinical trials for the treatment of various autoimmune diseases. Additionally, further preclinical studies may be needed to fully elucidate the mechanism of action of BMS-986165 and its potential off-target effects. Other potential future directions include the evaluation of BMS-986165 in combination with other therapies and the exploration of its potential use in other disease areas, such as cancer.
Métodos De Síntesis
The synthesis of BMS-986165 involves several steps, starting with the reaction of 4-methoxy(methylsulfonyl)aniline with butyl bromide to form N-butyl-4-methoxy(methylsulfonyl)aniline. This intermediate is then reacted with ethyl chloroacetate to form N-butyl-2-(4-methoxy(methylsulfonyl)anilino)acetate, which is subsequently hydrolyzed to form BMS-986165.
Aplicaciones Científicas De Investigación
BMS-986165 has been extensively studied in preclinical models of autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease. In these models, BMS-986165 has been shown to effectively reduce disease severity and improve clinical outcomes. These findings have led to the initiation of several clinical trials to evaluate the safety and efficacy of BMS-986165 in humans.
Propiedades
Fórmula molecular |
C14H22N2O4S |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-butyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C14H22N2O4S/c1-4-5-10-15-14(17)11-16(21(3,18)19)12-6-8-13(20-2)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,15,17) |
Clave InChI |
JXCCMJDGXWUWBK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C |
SMILES canónico |
CCCCNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296765.png)
![2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296766.png)
![N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B296770.png)
![3-[(4-methylphenyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B296771.png)
![2-benzyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B296773.png)
![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B296774.png)
![N-butyl-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B296777.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide](/img/structure/B296778.png)
![N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B296779.png)
![N-[4-(acetylamino)phenyl]-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296780.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B296782.png)


![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide](/img/structure/B296789.png)